molecular formula C18H16N2O2 B12938059 Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]- CAS No. 619297-41-5

Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-

Cat. No.: B12938059
CAS No.: 619297-41-5
M. Wt: 292.3 g/mol
InChI Key: WXAXXBOOMSPODO-UHFFFAOYSA-N
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Description

N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide typically involves the reaction of 1H-indole-2-carboxylic acid with 4-methylphenylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

    Step 1: 1H-indole-2-carboxylic acid is reacted with 4-methylphenylamine in the presence of acetic anhydride.

    Step 2: The reaction mixture is refluxed, and the product is isolated by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various biological receptors, influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Indole-2-carbonyl)phenylacetamide
  • N-(2-(1H-Indole-3-carbonyl)-4-methylphenyl)acetamide
  • N-(2-(1H-Indole-2-carbonyl)-4-chlorophenyl)acetamide

Uniqueness

N-(2-(1H-Indole-2-carbonyl)-4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

CAS No.

619297-41-5

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonyl)-4-methylphenyl]acetamide

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-16(19-12(2)21)14(9-11)18(22)17-10-13-5-3-4-6-15(13)20-17/h3-10,20H,1-2H3,(H,19,21)

InChI Key

WXAXXBOOMSPODO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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